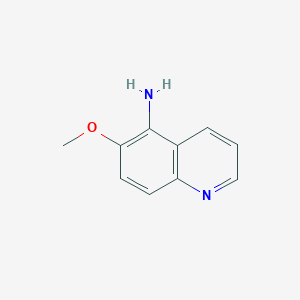
2,3-二甲基丁酸乙酯
描述
Ethyl 2,3-dimethylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability.
科学研究应用
Ethyl 2,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbutanoate can be synthesized through the esterification of 2,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2,3-dimethylbutanoic acid+ethanolH2SO4ethyl 2,3-dimethylbutanoate+water
Industrial Production Methods: In industrial settings, the production of ethyl 2,3-dimethylbutanoate often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Oxidation: Ethyl 2,3-dimethylbutanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of ethyl 2,3-dimethylbutanoate can yield alcohols. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The ester group in ethyl 2,3-dimethylbutanoate can participate in nucleophilic substitution reactions. For example, reaction with ammonia can produce the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 2,3-dimethylbutanoic acid, 2,3-dimethylbutanone
Reduction: 2,3-dimethylbutanol
Substitution: 2,3-dimethylbutanamide
作用机制
The mechanism of action of ethyl 2,3-dimethylbutanoate involves its interaction with various molecular targets, primarily through its ester functional group. In biological systems, esters can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. This hydrolysis is a key step in the metabolism and detoxification of ester compounds. The pathways involved include enzymatic catalysis by esterases and subsequent metabolic processes.
相似化合物的比较
Ethyl butanoate: Known for its pineapple-like odor, used in flavorings.
Ethyl 2-methylbutanoate: Has a fruity odor, used in fragrances and flavorings.
Methyl 2,3-dimethylbutanoate: Similar structure but with a methyl ester group, used in organic synthesis.
Ethyl 2,3-dimethylbutanoate is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
ethyl 2,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDHHQOKRYISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334651 | |
| Record name | Ethyl 2,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54004-42-1 | |
| Record name | Ethyl 2,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




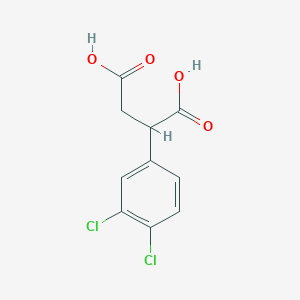
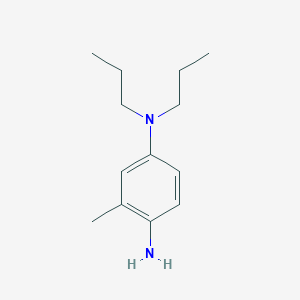


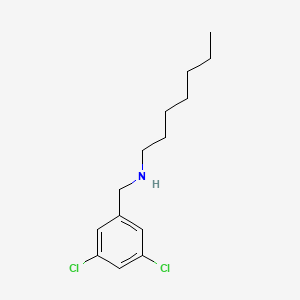

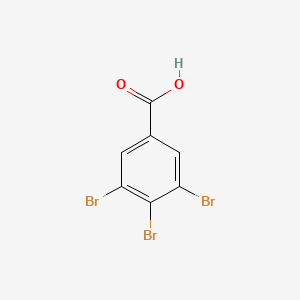

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)


